

Pigment Orange 16 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment orange 16*

Cat. No.: *B021492*

[Get Quote](#)

Pigment Orange 16: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of **Pigment Orange 16** (C.I. 21160). The information is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical knowledge of this organic pigment.

Chemical Identity and Structure

Pigment Orange 16 is a disazo pigment belonging to the diarylide chemical class.^[1] Its vibrant orange to reddish-orange color is a result of the extensive conjugated system of double bonds within its molecular structure, specifically the two azo groups (-N=N-) acting as chromophores.

The chemical structure and identifying information for **Pigment Orange 16** are provided below.

Chemical Structure Diagram:

Caption: Chemical Structure of **Pigment Orange 16**.

Identifier	Value
IUPAC Name	2-[[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-3-oxo-N-phenylbutanamide[2]
CAS Number	6505-28-8[1][3][4]
C.I. Name	Pigment Orange 16[4]
C.I. Number	21160[1][4]
Molecular Formula	C ₃₄ H ₃₂ N ₆ O ₆ [1][2][3][4]
Molecular Weight	620.65 g/mol [3][4]
Chemical Class	Diarylide (Disazo)[1]

Physicochemical Properties

Pigment Orange 16 is a reddish-orange powder known for its high color strength.[5] A summary of its key physicochemical properties is presented in the table below.

Property	Value
Physical State	Orange powder[5][6]
Color	Brilliant orange to reddish-orange[4]
Melting Point	Stable, does not exhibit a sharp melting point.[4]
Boiling Point	810.2 °C at 760 mmHg (Predicted)[7]
Density	1.26 - 1.40 g/cm ³ [5][6]
Solubility	Insoluble in water and ethanol; Soluble in concentrated sulfuric acid.[4]
Oil Absorption	30-45 g/100g [8]
pH Value	6.0 - 7.5

Spectral Properties

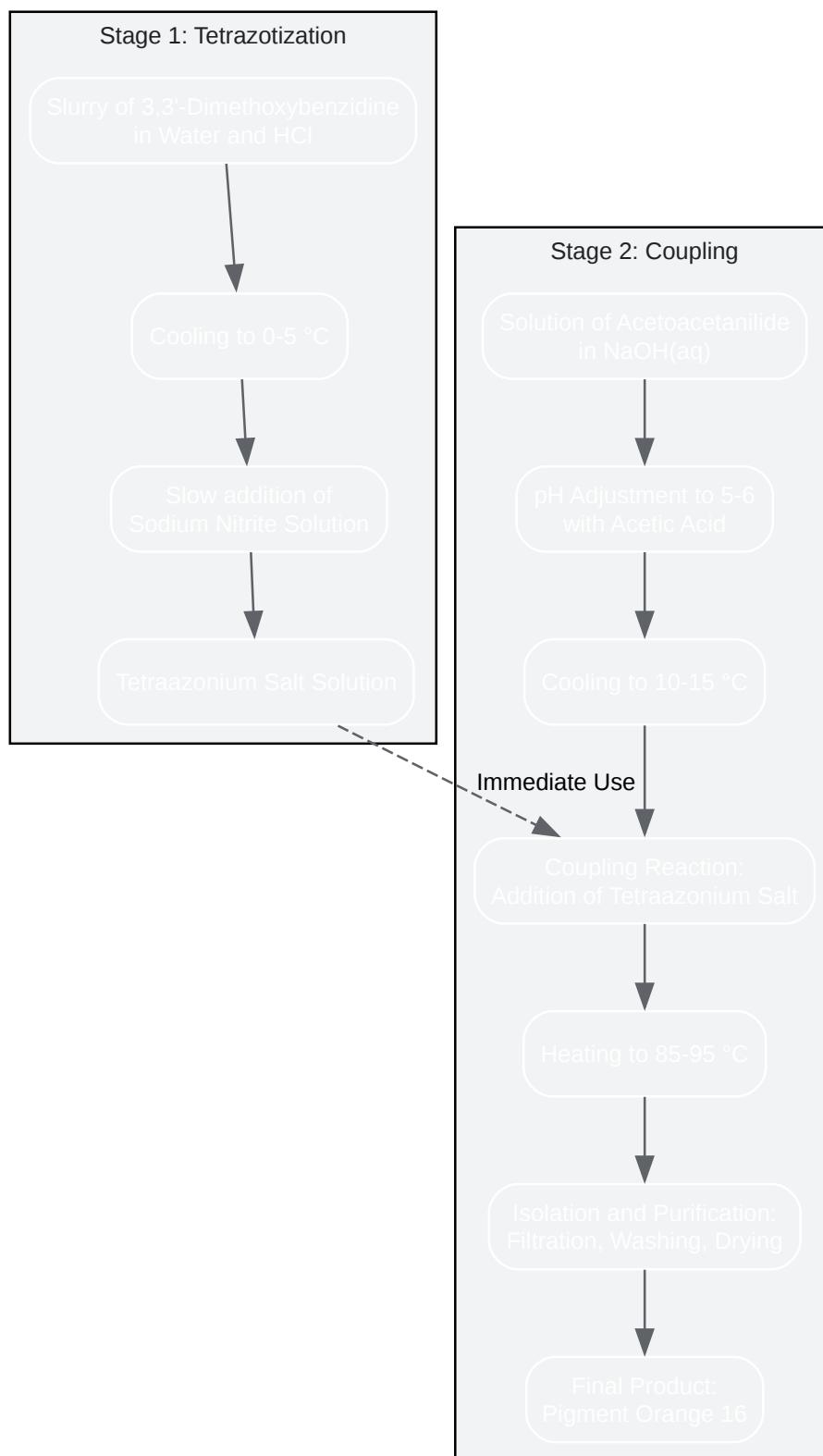
While specific experimental UV-Visible absorption spectra for **Pigment Orange 16** are not readily available in the reviewed literature, its characteristic orange color is due to strong absorption of light in the blue-green region of the visible spectrum (approximately 450-570 nm). This absorption is attributed to the $\pi \rightarrow \pi^*$ electronic transitions within the extended conjugated system of the molecule, which includes the two azo (-N=N-) chromophores and the aromatic rings.

Experimental Protocols: Synthesis

The synthesis of **Pigment Orange 16** is a classic example of a diazo coupling reaction. The general manufacturing method involves the diazotization of 3,3'-dimethoxybenzidine, followed by the coupling of the resulting tetraazonium salt with two equivalents of acetoacetanilide (3-Oxo-N-phenylbutanamide).[4]

A detailed, two-stage laboratory-scale synthesis protocol derived from patent literature is provided below.

Stage 1: Tetrazotization of 3,3'-Dimethoxybenzidine


- In a suitable reaction vessel, create a slurry of 3,3'-dimethoxybenzidine in water.
- Add hydrochloric acid and stir until the amine is fully dissolved.
- Cool the solution to 0-5 °C using an ice-water bath with continuous stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, ensuring the temperature does not exceed 5 °C.
- After the addition is complete, continue stirring for an additional 15-30 minutes in the ice bath to ensure the diazotization is complete. The resulting solution contains the tetraazonium salt and should be used immediately in the next stage.

Stage 2: Coupling Reaction

- In a separate vessel, dissolve acetoacetanilide in a dilute aqueous solution of sodium hydroxide.

- Adjust the pH of the acetoacetanilide solution to between 5 and 6 by adding acetic acid.
- Cool this solution to 10-15 °C.
- Slowly add the cold tetraazonium salt solution from Stage 1 to the acetoacetanilide solution with vigorous stirring.
- An orange precipitate of **Pigment Orange 16** will form.
- The reaction mixture is then heated to 85-95 °C and held at this temperature for 30-45 minutes to complete the reaction and control the pigment's particle size.
- The mixture is then cooled, and the solid pigment is isolated by filtration.
- The filter cake is washed with water to remove residual salts and unreacted starting materials.
- The final product is dried and crushed to obtain a fine orange powder.

Synthesis Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Pigment Orange 16**.

Applications

Pigment Orange 16 is a versatile pigment used in a variety of industries due to its strong color, good opacity, and cost-effectiveness. Its primary applications include:

- **Printing Inks:** It is extensively used in water-based, solvent-based, and offset printing inks.[4] [6] It is particularly useful for adjusting the shade of yellow pigments like C.I. Pigment Yellow 12.[4]
- **Plastics and Rubber:** **Pigment Orange 16** is used to color a wide range of plastics, including PVC, PE, and EVA, as well as rubber products.[8]
- **Paints and Coatings:** It finds application in industrial paints, decorative water-based and solvent-based paints, and powder coatings.[9]
- **Textile Printing:** The pigment is also used for coloring textiles through printing processes.[4] [6]

Fastness Properties

The performance and durability of a pigment are determined by its fastness properties. The table below summarizes the resistance of **Pigment Orange 16** to various environmental and chemical factors.

Fastness Property	Rating (1-5 scale, 5=excellent)
Light Fastness	3-5
Heat Resistance	Up to 180 °C
Water Resistance	5
Oil Resistance	4
Acid Resistance (5% HCl)	4-5
Alkali Resistance (5% NaOH)	4-5
Alcohol Resistance	3

Toxicological and Safety Information

Pigment Orange 16 has low acute toxicity. The available toxicological data is summarized below.

Toxicological Endpoint	Value
Oral LD50 (Rat)	> 2000 mg/kg bw
Dermal LD50 (Rat)	> 2000 mg/kg bw
Skin Irritation	Non-irritant
Eye Irritation	Non-irritant

Safety Precautions:

When handling **Pigment Orange 16** powder, it is recommended to use appropriate personal protective equipment, including a dust mask, gloves, and safety glasses, to avoid inhalation and contact with skin and eyes. Ensure adequate ventilation in the workspace.

Conclusion

Pigment Orange 16 is a commercially important diarylide orange pigment with a well-established synthesis process. Its strong color, good fastness to many media, and versatility make it a valuable colorant in the ink, plastic, and coating industries. While it exhibits moderate light and heat fastness, its overall performance profile ensures its continued use in a wide array of applications. This guide has provided a detailed technical overview of its chemical and physical properties to support its use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. China Pigment Orange 16 / CAS 6505-28-8 factory and manufacturers | Precise Color [precisechem.com]
- 2. specialchem.com [specialchem.com]
- 3. Pigment Orange 16 - SY Chemical Co., Ltd. [sypigment.com]
- 4. zeyachem.net [zeyachem.net]
- 5. researchgate.net [researchgate.net]
- 6. Pigment Orange 16 | C34H32N6O6 | CID 110869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. youtube.com [youtube.com]
- To cite this document: BenchChem. [Pigment Orange 16 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021492#pigment-orange-16-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com